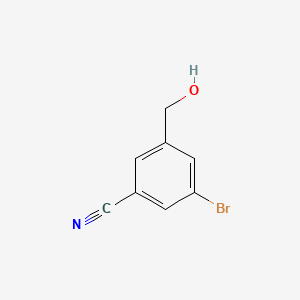
3-Bromo-5-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-(hydroxymethyl)benzonitrile” is a chemical compound with the CAS Number: 1205515-06-5. It has a molecular weight of 212.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-Bromo-5-(hydroxymethyl)benzonitrile does not directly appear in the literature search; however, the study and application of similar brominated and nitrile-containing compounds provide insight into potential research and application areas. Brominated compounds and nitriles play crucial roles in various chemical synthesis processes, including the preparation of pharmaceuticals, polymers, and agrochemicals. For example, studies have explored the practical synthesis of complex brominated molecules such as 2-Fluoro-4-bromobiphenyl, highlighting methodologies that could potentially apply to compounds like this compound (Qiu et al., 2009). These synthetic pathways often involve cross-coupling reactions, which are fundamental in constructing complex organic molecules, indicating that this compound could serve as an intermediate or reactant in synthesizing bioactive molecules or materials.
Environmental and Biological Applications
Nitrile-hydrolyzing enzymes from bacteria isolated from extreme environments, such as Gandang Dewata Mountain, demonstrate the biotechnological potential of nitrile compounds in environmental bioremediation. These enzymes can degrade toxic nitrile pollutants into less harmful substances, suggesting that research on this compound and similar compounds could extend into environmental science, particularly in studying their biodegradation or in developing biocatalysts for detoxifying industrial waste streams (Sulistinah & Riffiani, 2018).
Advanced Materials and Polymer Chemistry
The conversion of biomass to valuable chemicals and materials is a growing area of research. Compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in developing new polymers, fuels, and functional materials from renewable resources. Given the structural similarity and reactivity of brominated nitriles, this compound could find applications in synthesizing novel materials or chemicals from biomass, contributing to the sustainability of chemical manufacturing processes (Chernyshev et al., 2017).
Catalysis and Organic Transformations
Metalloporphyrin catalysts are used for selective functionalization of saturated C-H bonds, including hydroxylation and amination reactions, crucial for modifying organic molecules. These catalysts enable precise modifications of complex molecules, indicating potential research applications of this compound in developing new catalytic processes for organic synthesis. The compound could serve as a substrate for exploring novel catalytic reactions, leading to the synthesis of functionally diverse molecules (Che et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . It could potentially interact with its targets through covalent bonding, leading to changes in the targets’ structure and function. More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.8, suggesting moderate lipophilicity, which could influence its distribution and bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(hydroxymethyl)benzonitrile . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH, temperature, and presence of other molecules in its environment. More research is needed to understand these influences in detail.
Propriétés
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZGRXPTEKVBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736804 |
Source


|
| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205515-06-5 |
Source


|
| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-CYANOBENZYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)


![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)


![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
